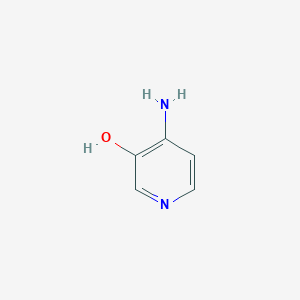

4-aminopyridin-3-ol

Descripción general

Descripción

3-Hidroxi-4-aminopiridina: es un compuesto orgánico con la fórmula química C5H6N2O. Es un metabolito de la dalfampridina, que se utiliza como bloqueador de los canales de potasio en el tratamiento de la esclerosis múltiple . Este compuesto es una de las aminas isómeras de la piridina y es conocido por su papel en diversos procesos químicos y biológicos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La 3-hidroxi-4-aminopiridina se puede sintetizar a través de varios métodos. Un enfoque común implica la derivatización de la 4-aminopiridina. El grupo amino en la 4-aminopiridina reacciona con cloruro de 4-yodobenzoílo en condiciones optimizadas para introducir yodo, que puede cuantificarse mediante ICP-MS . Otro método implica el uso de HPLC-ICP-MS para el perfil metabólico cuantitativo de fármacos farmacéuticos, dirigido a los grupos amino e hidroxilo .

Métodos de producción industrial: La producción industrial de 3-hidroxi-4-aminopiridina normalmente implica la síntesis química a gran escala utilizando técnicas de derivatización similares. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La 3-hidroxi-4-aminopiridina sufre diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Los grupos amino e hidroxilo pueden participar en reacciones de sustitución con diversos reactivos.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo como agentes reductores.

Reactivos de sustitución: Los agentes halogenantes como el yodo y el bromo se utilizan para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversas piridinas sustituidas y sus derivados, que tienen aplicaciones significativas en productos farmacéuticos y otras industrias .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

4-Aminopyridin-3-ol has the chemical formula and features an amino group at the 4-position and a hydroxyl group at the 3-position of the pyridine ring. Its mechanism primarily involves the inhibition of potassium conductance, which influences neuronal and muscle cell excitability. By blocking specific voltage-gated potassium channels, it facilitates prolonged depolarization and enhances synaptic transmission, making it particularly useful in conditions characterized by impaired neuromuscular transmission .

Pharmacological Applications

-

Neurological Disorders :

- This compound is utilized in treating symptoms of multiple sclerosis by improving walking ability in patients. It acts as a potassium channel blocker, enhancing neurotransmitter release at neuromuscular junctions .

- Research indicates that it promotes remyelination and recovery of nerve conduction velocity following peripheral nerve injuries. In animal models, its administration has shown improvements in behavioral recovery that exceed expected axonal regeneration rates .

- Wound Healing :

- Research Tool :

Case Study 1: Multiple Sclerosis Treatment

A clinical trial involving multiple sclerosis patients demonstrated that administration of this compound significantly improved walking speed and mobility. The study highlighted the compound's efficacy as a symptomatic treatment, leading to FDA approval for its use under the brand name Ampyra in 2010 .

Case Study 2: Peripheral Nerve Injury

In a mouse model of sciatic nerve crush injury, early administration of this compound resulted in accelerated behavioral recovery and enhanced nerve conduction velocity. This suggests potential applications in regenerative medicine for treating traumatic nerve injuries .

Comparative Applications Table

Mecanismo De Acción

La 3-hidroxi-4-aminopiridina ejerce sus efectos inhibiendo los canales de potasio dependientes de voltaje en el sistema nervioso central. Esta inhibición ayuda a mantener el potencial transmembrana y prolonga el potencial de acción, mejorando así la conducción neuronal y la función motora . El compuesto se dirige a los canales de potasio expuestos en los axones desmielinizados, que son comunes en pacientes con esclerosis múltiple .

Comparación Con Compuestos Similares

Compuestos Similares:

4-Aminopiridina: Un precursor de la 3-hidroxi-4-aminopiridina, utilizado como bloqueador de los canales de potasio.

3-Hidroxi-2-aminopiridina: Otra amina isómera de la piridina con propiedades químicas similares.

2-Hidroxi-4-aminopiridina: Un isómero con diferentes posiciones de grupos funcionales, lo que lleva a un comportamiento químico variado.

Singularidad: La 3-hidroxi-4-aminopiridina es singular debido a su disposición específica de grupos funcionales, que le permite participar en una amplia gama de reacciones químicas y procesos biológicos. Su papel como metabolito de la dalfampridina y sus aplicaciones en el tratamiento de la esclerosis múltiple resaltan aún más su importancia .

Actividad Biológica

4-Aminopyridin-3-ol (4-AP) is a pyridine derivative that has garnered attention for its significant biological activities, particularly in the context of neuromuscular transmission and neurodegenerative diseases. This article explores its pharmacological properties, mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 114.11 g/mol. The compound features an amino group (-NH2) at the 4-position and a hydroxyl group (-OH) at the 3-position of the pyridine ring, which contributes to its biological activity.

This compound primarily functions as a potassium channel blocker . By inhibiting voltage-gated potassium channels, it prolongs depolarization in neurons and muscle cells, enhancing neurotransmitter release at synapses. This mechanism is particularly beneficial for conditions characterized by impaired neuromuscular transmission, such as multiple sclerosis (MS) and certain types of neuropathies .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Research Findings

- Neuromuscular Disorders : Studies indicate that this compound can improve symptoms in patients with MS by enhancing neuromuscular transmission. Its ability to block potassium channels leads to increased synaptic efficacy, which is crucial for muscle function.

- Toxicity Studies : Research on new peptide derivatives of 4-aminopyridine suggests that these compounds exhibit significantly lower toxicity (up to 150 times less) compared to traditional 4-aminopyridine, making them safer alternatives for therapeutic applications .

- Cytotoxicity Assays : In vitro studies using human and murine tumor cell lines demonstrated negligible growth-inhibitory effects of this compound derivatives, indicating a favorable safety profile for potential therapeutic use .

Case Study 1: Multiple Sclerosis Treatment

A clinical study evaluated the effects of this compound in patients with MS. Patients reported improved muscle strength and reduced fatigue after administration, correlating with enhanced neuromuscular transmission observed in electrophysiological assessments.

Case Study 2: Neurodegenerative Disease Models

In animal models of Alzheimer's disease, administration of this compound demonstrated neuroprotective effects, reducing cognitive decline and neuronal loss associated with amyloid-beta toxicity. These findings support its potential role as a therapeutic agent in neurodegenerative diseases .

Propiedades

IUPAC Name |

4-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDKLFOUWUHPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52334-53-9 | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DSZ58XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-4-aminopyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Hydroxy-4-aminopyridine interact with potassium channels compared to Dalfampridine?

A: 3-Hydroxy-4-aminopyridine, a primary metabolite of Dalfampridine, exhibits significantly weaker inhibitory effects on potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 compared to its parent compound. Research shows that the IC50 values (concentration inhibiting the channels by 50%) for 3-Hydroxy-4-aminopyridine were 1-2 orders of magnitude higher than those observed for Dalfampridine across all three potassium channels tested. [] This suggests a lower potency for 3-Hydroxy-4-aminopyridine in blocking these specific potassium channels.

Q2: What is the metabolic fate of Dalfampridine in the human body?

A: Following oral administration, Dalfampridine is metabolized into two primary metabolites: 3-Hydroxy-4-aminopyridine and 3-Hydroxy-4-aminopyridine sulfate. These metabolites, along with the unchanged Dalfampridine, are predominantly excreted through urine, with approximately 95.9% of the administered dose recovered in urine. [] This highlights the importance of renal function in Dalfampridine elimination and emphasizes the need for dosage adjustments in patients with renal impairment.

Q3: Could there be other potential targets for 3-Hydroxy-4-aminopyridine besides the potassium channels studied?

A: While the research focused on the effects of 3-Hydroxy-4-aminopyridine on specific potassium channels (Kv 1.1, Kv 1.2, and Kv 1.4), the possibility of interactions with other ion channels or receptors in vivo cannot be excluded. [] Further research is needed to fully elucidate the pharmacological profile of 3-Hydroxy-4-aminopyridine and explore its potential interactions with a wider range of molecular targets. Understanding these interactions could reveal additional insights into its biological activity and potential therapeutic implications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.